1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine
Overview
Description
1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine is a chemical compound belonging to the class of indenylamines. It is characterized by its unique structure, which includes a cyclopropane ring attached to a 2,3-dihydro-1H-indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine typically involves the following steps:
Formation of Cyclopropanamine: Cyclopropanamine can be synthesized through the reaction of cyclopropane with ammonia under high pressure and temperature conditions.
Attachment of Indenyl Group: The indenyl group can be introduced by reacting cyclopropanamine with 2,3-dihydro-1H-indene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (e.g., sodium hydride, NaH) are employed.
Major Products Formed:
Oxidation: Formation of indenyl ketones or aldehydes.
Reduction: Production of indenyl alcohols or amines.
Substitution: Generation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating biological processes by binding to active sites or allosteric sites on enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Indenylamines, cyclopropanamines, and related derivatives.
Uniqueness: The presence of the indenyl group attached to the cyclopropane ring distinguishes this compound from others in its class, providing unique chemical and biological properties.
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Biological Activity
1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine is a compound of interest due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanamine moiety attached to a dihydroindene structure, which is known for its ability to interact with various biological targets. Its molecular formula is .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body.
Key Mechanistic Insights:
- Neurotransmitter Modulation: The compound may influence neurotransmitter systems by binding to receptors involved in mood regulation and cognitive functions.
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which plays a role in epigenetic regulation and cancer progression .
Biological Activities
Research indicates that compounds structurally related to this compound exhibit diverse biological activities:
Anticancer Activity
Several studies have highlighted the potential anticancer properties of similar compounds. For instance, derivatives have been developed that demonstrate significant inhibition of cancer cell proliferation through modulation of epigenetic regulators like LSD1 .
Neuroprotective Effects
The compound's interaction with neurotransmitter systems suggests possible neuroprotective effects. Cyclopropylamines are known to engage in oxidative processes that could lead to neuroprotection against oxidative stress .
Study 1: LSD1 Inhibition
A series of analogues derived from tranylcypromine showed enhanced potency as LSD1 inhibitors when modified with spirocyclic structures. These modifications resulted in improved selectivity and efficacy against closely related enzymes, indicating a promising avenue for further research on this compound as an LSD1 inhibitor .
Study 2: Neurotransmitter Interaction
Research into cyclopropylamines has demonstrated their ability to modulate neurotransmitter systems. A study indicated that these compounds could alter serotonin and dopamine levels, suggesting potential applications in treating mood disorders.
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity | Mechanism |
---|---|---|---|
This compound | Structure | Anticancer, Neuroprotective | LSD1 Inhibition |
N-(3,4-dimethylbenzyl)cyclopropanamine | Structure | Neurotransmitter Modulation | Receptor Interaction |
Tranylcypromine Derivatives | Structure | Anticancer | Enzyme Inhibition |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its bioavailability and efficacy.
Key Pharmacokinetic Considerations:
- Absorption: The compound's lipophilicity may enhance its absorption across biological membranes.
- Metabolism: Potential metabolic pathways include oxidation and conjugation reactions typical for amines.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-ylmethyl)cyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c14-13(5-6-13)9-10-7-11-3-1-2-4-12(11)8-10/h1-4,10H,5-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGIQSFNNBHJRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2CC3=CC=CC=C3C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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